N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
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Overview
Description
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides and chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide typically involves the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Nitration of the Phenyl Ring:
Amidation Reaction: The final step involves the coupling of the nitrophenyl group with the chromen-2-one core through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Reduction: The chromen-2-one core can be reduced to a dihydro derivative using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Dihydro Derivatives: From the reduction of the chromen-2-one core.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Material Science: It may exhibit unique electronic or photophysical properties due to its molecular structure.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)benzamide: Lacks the chromen-2-one core.
4-(2-oxo-2H-chromen-3-yl)benzamide: Lacks the nitrophenyl group.
N-(2-aminophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide: Contains an amino group instead of a nitro group.
Uniqueness
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide: is unique due to the presence of both the nitrophenyl and chromen-2-one moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-nitrophenyl)-4-(2-oxochromen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c25-21(23-18-6-2-3-7-19(18)24(27)28)15-11-9-14(10-12-15)17-13-16-5-1-4-8-20(16)29-22(17)26/h1-13H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APULGSSWYVQQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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